1-Phenylpiperidin-4-one
Overview
Description
1-Phenylpiperidin-4-one is a chemical compound that belongs to the class of piperidinones. It is characterized by a piperidine ring with a phenyl group attached to the nitrogen atom and a ketone group at the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
1-Phenylpiperidin-4-one is a synthetic molecule that has been used as an antiviral drug . It has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity . The primary targets of this compound are therefore the viral nucleic acids, which play a crucial role in the replication of the virus.
Mode of Action
The compound interacts with its targets by binding to the viral nucleic acid with high affinity, thereby blocking its synthesis . This interaction results in the inhibition of viral replication, preventing the release of progeny virions from infected cells .
Biochemical Pathways
This compound affects the biochemical pathway of viral replication. By binding to the viral nucleic acid, it disrupts the normal replication process of the virus. The downstream effects of this disruption include the prevention of the release of progeny virions, effectively halting the spread of the virus within the host .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a prodrug that is metabolized to the active form, piperidone
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of viral replication at the molecular level and the prevention of the release of progeny virions from infected cells at the cellular level . This results in the containment of the viral infection within the host.
Biochemical Analysis
Biochemical Properties
1-Phenylpiperidin-4-one interacts with various biomolecules in its role as an antiviral agent. It has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis . This molecule also prevents the release of progeny virions from infected cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, thereby preventing the spread of the virus within the host organism
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, specifically viral nucleic acids . By binding to the viral nucleic acid, it blocks its synthesis, thereby inhibiting viral replication . This mechanism of action is crucial for its antiviral properties.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has a stable profile, with no significant degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known that it is metabolized to the active form, piperidone
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method includes the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically utilize cost-effective and scalable reactions, such as catalytic hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Phenylpiperidin-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: A piperidine derivative with a ketone group at the fourth position.
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring.
Uniqueness: 1-Phenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and a ketone group in the piperidine ring makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-phenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGLFNOKHAIGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328673 | |
Record name | 1-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-34-9 | |
Record name | 1-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-4-piperidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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